molecular formula C11H16ClNO2 B2854826 (2S)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride CAS No. 154179-85-8

(2S)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride

Cat. No.: B2854826
CAS No.: 154179-85-8
M. Wt: 229.7
InChI Key: DEXIWINXJPURJN-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is a hydrochloride salt of (2S)-2-(dimethylamino)-3-phenylpropanoic acid, which is an amino acid derivative. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride typically involves the reaction of (2S)-2-(dimethylamino)-3-phenylpropanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

  • Dissolution of (2S)-2-(dimethylamino)-3-phenylpropanoic acid in a suitable solvent.
  • Addition of hydrochloric acid to the solution.
  • Stirring the mixture at a specific temperature to facilitate the reaction.
  • Isolation and purification of the resulting hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of automated systems to control the reaction parameters, such as temperature, pressure, and pH. The final product is obtained through crystallization, filtration, and drying processes.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the dimethylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(2S)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies related to amino acid metabolism and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2S)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound acts on enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(dimethylamino)-3-phenylpropanoic acid
  • (2S)-2-(methylamino)-3-phenylpropanoic acid
  • (2S)-2-(ethylamino)-3-phenylpropanoic acid

Uniqueness

(2S)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

(2S)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXIWINXJPURJN-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CC1=CC=CC=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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